molecular formula C20H19F2N3O3S B2854164 1-[(3,5-difluorophenyl)methyl]-7-methyl-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione CAS No. 1251635-22-9

1-[(3,5-difluorophenyl)methyl]-7-methyl-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione

Cat. No.: B2854164
CAS No.: 1251635-22-9
M. Wt: 419.45
InChI Key: WJARBZYZOCRBGX-UHFFFAOYSA-N
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Description

1-(3,5-Difluorobenzyl)-7-methyl-3-(1-pyrrolidinylcarbonyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione is a complex organic compound characterized by its unique chemical structure

Preparation Methods

The synthesis of 1-[(3,5-difluorophenyl)methyl]-7-methyl-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione involves multiple steps, including the formation of intermediate compounds. The synthetic routes typically involve the use of reagents such as 3,5-difluorobenzyl chloride, methylamine, and pyrrolidine. Reaction conditions often include controlled temperatures and the use of solvents like dichloromethane or ethanol. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .

Chemical Reactions Analysis

1-(3,5-Difluorobenzyl)-7-methyl-3-(1-pyrrolidinylcarbonyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like hydroxide ions or amines.

Common reagents and conditions used in these reactions include acidic or basic environments, controlled temperatures, and specific catalysts. Major products formed from these reactions vary depending on the type of reaction and the reagents used .

Scientific Research Applications

1-(3,5-Difluorobenzyl)-7-methyl-3-(1-pyrrolidinylcarbonyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(3,5-difluorophenyl)methyl]-7-methyl-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

1-(3,5-Difluorobenzyl)-7-methyl-3-(1-pyrrolidinylcarbonyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione can be compared with other similar compounds, such as:

Properties

IUPAC Name

[1-[(3,5-difluorophenyl)methyl]-7-methyl-4,4-dioxo-4λ6,1,2-benzothiadiazin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F2N3O3S/c1-13-4-5-18-17(8-13)25(12-14-9-15(21)11-16(22)10-14)23-19(29(18,27)28)20(26)24-6-2-3-7-24/h4-5,8-11H,2-3,6-7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJARBZYZOCRBGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)S(=O)(=O)C(=NN2CC3=CC(=CC(=C3)F)F)C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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